molecular formula C48H30O8 B15328955 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

Cat. No.: B15328955
M. Wt: 734.7 g/mol
InChI Key: YNLIMEXIHCSBKG-UHFFFAOYSA-N
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Description

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions include the use of solvents like toluene or dimethylformamide (DMF), bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .

Chemical Reactions Analysis

Types of Reactions

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple aromatic rings allow it to intercalate into DNA or interact with proteins, potentially affecting their function. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide a high degree of functionality and versatility in chemical reactions and applications.

Properties

Molecular Formula

C48H30O8

Molecular Weight

734.7 g/mol

IUPAC Name

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C48H30O8/c49-45(50)29-5-1-27(2-6-29)39-21-40(28-3-7-30(8-4-28)46(51)52)23-43(22-39)44-25-41(35-11-9-33-19-37(47(53)54)15-13-31(33)17-35)24-42(26-44)36-12-10-34-20-38(48(55)56)16-14-32(34)18-36/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

YNLIMEXIHCSBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O

Origin of Product

United States

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